![molecular formula C13H21NO5 B2652346 (1R,3R)-1-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-3-carboxylic acid CAS No. 2413847-89-7](/img/structure/B2652346.png)
(1R,3R)-1-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a spirocyclic compound with a carboxylic acid group, an amino group, and an isopropyl group. Spirocyclic compounds are a class of organic compounds that have two rings sharing one atom . The presence of the carboxylic acid and amino groups suggests that this compound could be an amino acid derivative.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the spirocyclic core, with the carboxylic acid and amino groups likely contributing to the compound’s reactivity and properties. The stereochemistry at the 1 and 3 positions (indicated by the R configuration) would also play a significant role in the compound’s structure and potential interactions .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the carboxylic acid and amino groups. These functional groups are capable of a variety of chemical reactions, including acid-base reactions, nucleophilic substitutions, and condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and stereochemistry. For example, the presence of the polar carboxylic acid and amino groups could impact the compound’s solubility, while the stereochemistry could influence its interactions with chiral environments .Scientific Research Applications
Acid-Catalyzed Reactions and Ring Expansion
The study of acid-catalyzed reactions involving spirocyclic compounds, such as the synthesis and transformation of 1-oxadispiro[2.1.2.2]nonane, highlights the chemical behavior of spirocyclic structures under acid-catalyzed conditions. These reactions offer insights into the potential modifications of the spiro[3.3]heptane core for generating new compounds with varying functional groups (Adam & Crämer, 1987).
Synthesis of Glutamic Acid Analogs
The synthesis of conformationally restricted glutamic acid analogs based on the spiro[3.3]heptane scaffold demonstrates the application of this compound in probing the topologies of different glutamate receptors. This research indicates the compound's relevance in neurochemistry and drug design, by offering a platform for the synthesis of stereochemically complex amino acids (Radchenko, Grygorenko, & Komarov, 2008).
Development of Novel Amino Acids
Research into the synthesis of novel non-natural conformationally restricted cyclopropane amino acids of the spirane series further illustrates the versatility of spirocyclic compounds in synthesizing biologically relevant molecules. These studies provide a basis for the development of novel GABAergic compounds, showcasing the potential of spiro[3.3]heptane derivatives in medicinal chemistry (Yashin et al., 2015).
Biotechnological Production of Carboxylic Acids
The biotechnological production of carboxylic acids, including methods for the synthesis of oxo- and hydroxycarboxylic acids, highlights the ecological and economical benefits of using microbial processes for generating building blocks for organic synthesis. This approach underscores the role of carboxylic acids in green chemistry and their utility in synthesizing compounds like spiro[3.3]heptane derivatives (Aurich et al., 2012).
Asymmetric Synthesis and Biological Activities
The asymmetric synthesis of bicyclic amino acid derivatives via Aza-Diels-Alder reactions in aqueous solutions demonstrates the potential of spiro[3.3]heptane derivatives in generating optically active compounds with significant biological activities. This research opens new avenues for the development of pharmaceuticals based on the unique structural features of spirocyclic compounds (Waldmann & Braun, 1991).
Future Directions
properties
IUPAC Name |
(1R,3R)-1-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-11(2,3)19-10(18)14-13(9(16)17)7-8(15)12(13)5-4-6-12/h8,15H,4-7H2,1-3H3,(H,14,18)(H,16,17)/t8-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJPQYPGPPJUCI-OQPBUACISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C12CCC2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@]1(C[C@H](C12CCC2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.